(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H32N4O and its molecular weight is 392.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone , often abbreviated as EVT-3150083 , is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a piperidine core and a pyridazine ring, which are known to be biologically active. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and research findings.
1. Molecular Structure and Properties
The molecular formula of EVT-3150083 is C24H32N4O with a molecular weight of 392.5 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C24H32N4O |
Molecular Weight | 392.5 g/mol |
CAS Number | 1251583-15-9 |
2. Synthesis
The synthesis of EVT-3150083 typically involves several key steps:
- Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
- Attachment of the 3,4-Dimethylphenyl Group : This step may involve a Friedel-Crafts alkylation reaction.
- Formation of the Piperidine Ring : Synthesized through cyclization reactions involving amines and carbonyl compounds.
- Final Coupling : Amide bond formation using carbodiimides to link the piperidine units.
The biological activity of EVT-3150083 is likely mediated through its interaction with specific biological targets such as receptors or enzymes. Compounds with similar structures often exhibit activity by:
- Modulating receptor activity (e.g., neurotransmitter receptors)
- Inhibiting enzymes involved in metabolic pathways
- Interacting with cellular signaling mechanisms
Quantitative data from binding studies or biological assays would provide insights into its efficacy and potency.
4.1 Anticancer Activity
Recent studies have indicated that compounds similar to EVT-3150083 exhibit significant anticancer properties. For instance, analogs have shown effectiveness against glioma cells by inducing cell death through multiple mechanisms, including:
- Inhibition of cell proliferation
- Induction of necroptosis and autophagy
- Modulation of critical signaling pathways such as AKT and mTORC1/C2 .
4.2 Anti-inflammatory Effects
Compounds within this chemical class have been reported to possess anti-inflammatory activity, making them potential candidates for treating inflammatory diseases. For example, they may inhibit pro-inflammatory cytokines and reduce tissue inflammation in various animal models .
4.3 Selectivity and Potency
Research has demonstrated that EVT-3150083 may exhibit selective activity against specific biological targets, enhancing its therapeutic potential while minimizing side effects associated with non-selective agents . The structure's unique substitution pattern may confer distinct biological activities compared to similar compounds.
5. Case Studies
Case Study 1: Glioma Treatment
A study involving a related compound demonstrated that it effectively reduced glioma viability in vitro by inhibiting proliferation and inducing cell death through multiple mechanisms, highlighting the potential for EVT-3150083 in cancer therapy .
Case Study 2: Inflammatory Disease Models
In models of adjuvant arthritis, compounds similar to EVT-3150083 exhibited potent anti-inflammatory effects with lower gastrointestinal toxicity compared to traditional NSAIDs, suggesting a favorable safety profile for chronic use .
属性
IUPAC Name |
[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-17-10-13-27(14-11-17)24(29)21-5-4-12-28(16-21)23-9-8-22(25-26-23)20-7-6-18(2)19(3)15-20/h6-9,15,17,21H,4-5,10-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGSTLMMCXRZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。